BenchChemオンラインストアへようこそ!

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 921567-42-2; molecular formula C25H18N2O4S; molecular weight 442.49 g/mol) is a fully synthetic small molecule belonging to the thiazolylbenzofuran derivative class. Its architecture integrates three pharmacophoric modules: a 7-methoxy-substituted benzofuran core linked at the 2-position to a 1,3-thiazole ring, which in turn bears a 4-phenoxybenzamide moiety at the 2-amino position.

Molecular Formula C25H18N2O4S
Molecular Weight 442.49
CAS No. 921567-42-2
Cat. No. B3011553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
CAS921567-42-2
Molecular FormulaC25H18N2O4S
Molecular Weight442.49
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C25H18N2O4S/c1-29-21-9-5-6-17-14-22(31-23(17)21)20-15-32-25(26-20)27-24(28)16-10-12-19(13-11-16)30-18-7-3-2-4-8-18/h2-15H,1H3,(H,26,27,28)
InChIKeyOEMDKICMRMOBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 921567-42-2): Structural Classification and Core Scaffold Identity


N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 921567-42-2; molecular formula C25H18N2O4S; molecular weight 442.49 g/mol) is a fully synthetic small molecule belonging to the thiazolylbenzofuran derivative class . Its architecture integrates three pharmacophoric modules: a 7-methoxy-substituted benzofuran core linked at the 2-position to a 1,3-thiazole ring, which in turn bears a 4-phenoxybenzamide moiety at the 2-amino position . The compound falls within the structural scope of the Fujisawa/Astellas thiazolylbenzofuran patent family (EP0528337, CN-1209809-A, WO 97/27190), which claims these scaffolds as leukotriene and SRS-A (Slow Reacting Substance of Anaphylaxis) antagonists or inhibitors [1]. It is currently offered by multiple chemical suppliers as a research-grade screening compound, typically at ≥95% purity, and has not been reported in any advanced preclinical or clinical development program .

Why In-Class Thiazolylbenzofuran Analogs Cannot Substitute N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide in Focused Screening Cascades


The thiazolylbenzofuran chemical space encompasses compounds with diverse substitution patterns at the benzamide terminus, benzofuran position, and thiazole bridge, each producing divergent target engagement profiles. The 4-phenoxybenzamide substituent present in CAS 921567-42-2 confers a distinct hydrogen-bond acceptor topology and extended aromatic surface relative to simpler 4-methoxy, 4-chloro, or unsubstituted benzamide congeners (e.g., CAS 921565-93-7 or CAS 921550-63-2) . In the related benzofuran-thiazole hybrid series evaluated through the NCI-60 one-dose screen, minor structural variations—such as aryl substitution pattern and linker composition—shifted antiproliferative GI50 values by over 10-fold (range: 0.295 µM to >100 µM) across the same cell lines, with only 2 of 13 compounds advancing to five-dose testing [1]. Furthermore, the Fujisawa patent family explicitly differentiates compounds by their R-group substitution at the thiazole 2-amino position, with distinct sub-genera claiming leukotriene antagonism versus kinase inhibition [2]. Generic replacement of CAS 921567-42-2 with any structurally adjacent analog (e.g., the 3-phenoxy regioisomer or ethoxy-benzofuran variant) risks altering both primary target pharmacology and off-target selectivity without predictable proportionality, rendering head-to-head comparator data essential for procurement decisions .

Quantitative Differentiation Evidence for CAS 921567-42-2: Comparative Data Against Closest Structural Analogs


Structural Differentiation: 4-Phenoxybenzamide vs. 4-Methoxybenzamide Substituent Effects on Molecular Recognition Topology

CAS 921567-42-2 bears a 4-phenoxybenzamide group (C6H5-O-C6H4-CONH-) at the thiazole 2-amino position, which is structurally distinguishable from the closest commercially available congener, 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921565-93-7), which carries a 4-methoxybenzamide substituent . The phenoxy extension introduces an additional aromatic ring (diphenyl ether motif) that: (i) increases the molecular weight from 406.5 Da (CAS 921565-93-7) to 442.49 Da (CAS 921567-42-2); (ii) adds one hydrogen-bond acceptor (ether oxygen) and extends the aryl π-surface by approximately 4.5 Å in the para direction; and (iii) alters the calculated logP by approximately +0.8 to +1.2 log units (estimated via fragment-based methods), indicating increased lipophilicity . In the broader phenoxybenzamide kinase inhibitor literature, the 4-phenoxy extension has been shown to modulate p38α MAPK binding affinity by up to 15-fold compared to 4-methoxy analogs in matched molecular pairs [1]. No direct activity data for CAS 921567-42-2 have been published; the available differentiation is structural and physicochemical .

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Class-Level Antiproliferative Baseline: Benzofuran-Thiazole Hybrid Potency Range in NCI-60 Human Tumor Cell Line Panel

While CAS 921567-42-2 itself lacks published NCI-60 data, closely related benzofuran-thiazole hybrids have been evaluated through the National Cancer Institute's one-dose and five-dose screening protocols, establishing a quantitative class-level baseline for procurement prioritization [1]. In the 2023 study by Hadiyal et al., 13 benzofuran-thiazole hybrid compounds were selected by NCI for one-dose screening against 60 human cancer cell lines representing nine cancer types [2]. Two lead compounds (8g and 8h) advanced to five-dose testing and exhibited GI50 values ranging from 0.295 to 4.15 μM, with LC50 values from 4.43 to >100 μM [3]. Compound 8g demonstrated superior potency to the standard drug fluorouracil in several cell lines. In a separate series, benzofuran-based thiazoles evaluated against human breast carcinoma cell lines (MCF-7) showed IC50 values in the 5–25 μM range [4]. These data establish that the benzofuran-thiazole scaffold class is capable of sub-micromolar to low-micromolar antiproliferative activity, and CAS 921567-42-2—with its extended 4-phenoxybenzamide moiety—represents a structurally distinct probe within this active chemotype space that may exhibit differentiated cell-line selectivity patterns .

Anticancer drug discovery NCI-60 screening Benzofuran-thiazole hybrids

Target Pathway Differentiation: Leukotriene Antagonism vs. Kinase Inhibition Across the Thiazolylbenzofuran Patent Landscape

The thiazolylbenzofuran chemical class is bifurcated across two distinct pharmacological patent spaces: (a) leukotriene B4/D4 and SRS-A antagonism (Fujisawa/Astellas patents EP0528337, CN-1209809-A, WO 97/27190), and (b) p38α MAP kinase inhibition (Bristol-Myers Squibb US7169771, Takeda WO 01/74811) [1]. CAS 921567-42-2, with its 4-phenoxybenzamide extension, structurally aligns more closely with the kinase inhibitor sub-class: the BMS patent US7169771 explicitly exemplifies benzamide-thiazolyl compounds bearing aryloxybenzamide motifs as p38 kinase inhibitors, with representative compounds achieving p38α IC50 values in the nanomolar range [2]. By contrast, the Fujisawa leukotriene antagonist patents predominantly claim compounds with heterocyclic or alkyl-amino substituents at the thiazole 2-position rather than extended phenoxybenzamide groups [3]. In BindingDB, a related thiazolylbenzofuran derivative (CHEMBL74728) demonstrated leukotriene B4 receptor binding inhibition with IC50 values of 2.3–5.7 μM in guinea pig spleen membrane assays and 3.4–12.5 μM in human neutrophil chemotaxis assays [4]. CAS 921567-42-2 has not been directly tested in either assay system; however, its structural topology suggests it may engage kinase ATP-binding pockets (via the benzamide-thiazole hinge-binding motif) more productively than the leukotriene GPCR binding site [5].

Leukotriene receptor antagonism p38 MAPK inhibition Patent family analysis

Regioisomeric Specificity: 4-Phenoxybenzamide (CAS 921567-42-2) vs. 3-Phenoxybenzamide Analog Differentiation

A critical differentiation exists between the 4-phenoxybenzamide regioisomer (CAS 921567-42-2) and the corresponding 3-phenoxybenzamide analog N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide . In the broader phenoxybenzamide literature, the position of the phenoxy substituent on the benzamide ring (para vs. meta) profoundly affects target selectivity. Venkannagari et al. (2021) demonstrated that 4-phenoxybenzamide derivatives preferentially inhibit mono-ADP-ribosyltransferase PARP10 (ARTD10) with IC50 values of approximately 230 nM, whereas 3-phenoxybenzamide regioisomers exhibit distinct selectivity profiles favoring PARP10 over other PARP isoforms [1]. The study established that 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide display orthogonal selectivity within the PARP family, confirming that the phenoxy substitution position is a primary determinant of target engagement rather than a silent structural feature [2]. For the thiazolylbenzofuran scaffold, the 4-phenoxy configuration of CAS 921567-42-2 places the terminal phenyl ring in a para-extended orientation that is geometrically incompatible with the binding mode of 3-phenoxy isomers—a difference that would be expected to produce non-overlapping selectivity profiles in any kinase or PARP screening panel [3].

Regioisomer pharmacology PARP inhibitor selectivity Positional SAR

Benzofuran Substitution Pattern Impact: 7-Methoxy vs. 5-Methoxy vs. Unsubstituted Benzofuran in Thiazole Hybrid Anticancer Activity

The 7-methoxy substitution on the benzofuran ring of CAS 921567-42-2 represents a specific regioisomeric choice that differentiates it from 5-methoxy and unsubstituted benzofuran-thiazole analogs . In the benzofuran anticancer literature, the position of the methoxy group on the benzofuran core significantly modulates antiproliferative potency. RSC Advances (2023) reported that 3-methylbenzofuran derivatives bearing a p-methoxy group exhibited the most potent activity against A549 lung cancer cells (IC50 = 1.48 μM), while shifting the methoxy to other positions reduced potency by 2- to 5-fold [1]. In the benzofuran-thiazole MAO-B inhibitor series (ACS Omega, 2024), compounds with 7-substitution patterns showed IC50 values of 0.75–1.69 μM, with the precise substitution position affecting isoform selectivity between MAO-A and MAO-B [2]. The 7-methoxy orientation in CAS 921567-42-2 places the electron-donating methoxy group in proximity to the benzofuran O-atom, which may influence the dihedral angle between the benzofuran and thiazole rings—a conformational parameter known to affect target binding in related biaryl systems [3]. No direct comparative data between 7-methoxy, 5-methoxy, and des-methoxy analogs of this specific compound have been published .

Benzofuran SAR Methoxy positional effect Cytotoxicity optimization

Recommended Research Application Scenarios for CAS 921567-42-2 Based on Differential Evidence


Kinase Inhibitor Focused Screening: Probing p38α MAPK and Related Kinase Hinge-Binding Pharmacophores

CAS 921567-42-2 is best deployed as a structurally differentiated probe in kinase inhibitor screening cascades targeting p38α MAPK or structurally related serine/threonine kinases. The compound's benzamide-thiazole core provides a canonical hinge-binding motif, while the 4-phenoxybenzamide extension projects into the hydrophobic back pocket—a binding mode consistent with the Bristol-Myers Squibb p38 inhibitor pharmacophore exemplified in US7169771 [1]. Procurement is warranted when the screening objective requires a benzofuran-containing kinase probe with extended aryl ether topology distinct from simpler 4-methoxy or 4-chloro analogs [2]. Recommended use: single-concentration primary screen (10 μM) at a panel of 50–100 kinases, with hit follow-up in p38α enzymatic IC50 determination and counter-screening against p38β/γ/δ isoforms to establish selectivity. The compound should be co-profiled with the 3-phenoxy regioisomer to quantify the impact of phenoxy substitution geometry on kinase selectivity [3].

NCI-60 Anticancer Screening: Extending the Benzofuran-Thiazole Hybrid Chemotype Landscape

CAS 921567-42-2 is a candidate for submission to the NCI-60 Developmental Therapeutics Program to extend the structure-activity landscape of benzofuran-thiazole hybrids beyond the compounds already profiled by Hadiyal et al. (2023) [1]. The class-level baseline of GI50 0.295–4.15 μM for the most potent analogs provides a quantitative benchmark against which the 4-phenoxybenzamide derivative can be compared [2]. Procurement priority should be given when the research aim is to test whether the extended phenoxybenzamide substituent improves potency over simpler benzamide-substituted congeners (e.g., 4-methoxy or 4-chloro analogs) or alters cell-line selectivity patterns, particularly in pancreatic (MIA PaCa-2), breast (MCF-7, MDA-MB-468), and lung (A549, NCI-H23) cancer lines where benzofuran-thiazole hybrids have shown differential activity [3]. The compound's higher calculated logP (estimated +0.8 to +1.2 vs. 4-methoxy analog) may also confer altered intracellular distribution, making it a useful tool for studying lipophilicity-activity relationships [4].

PARP Selectivity Profiling: Discriminating 4-Phenoxy vs. 3-Phenoxy Regioisomer Target Engagement

Based on the established differential selectivity of 4-phenoxybenzamide vs. 3-phenoxybenzamide derivatives for mono-ADP-ribosyltransferase PARP10 (ARTD10) reported by Venkannagari et al. (2021) [1], CAS 921567-42-2 should be procured as a 4-phenoxy probe for PARP family selectivity profiling. The recommended experimental design involves head-to-head testing of CAS 921567-42-2 (4-phenoxy) against its 3-phenoxy regioisomer in a panel of PARP isoforms (PARP1, PARP2, PARP5a/b, PARP10, PARP14, PARP15) at 1–10 μM to quantify isoform selectivity fingerprints [2]. The OUL35 series benchmark (PARP10 IC50 ≈ 230 nM for optimized 4-phenoxybenzamide) provides a quantitative reference point, though the thiazolylbenzofuran scaffold of CAS 921567-42-2 is structurally distinct and may exhibit modified potency [3]. This application is particularly relevant for chemical biology programs investigating PARP10-mediated cellular stress responses or developing PARP10-selective chemical probes where the 4-phenoxybenzamide pharmacophore has been validated [4].

Benzofuran-Thiazole Medicinal Chemistry SAR Expansion: Methoxy Positional Scanning

CAS 921567-42-2 serves as the 7-methoxy anchor point in a systematic positional scanning study of the benzofuran-thiazole-phenoxybenzamide chemotype. The compound should be procured alongside its 5-methoxy, 6-methoxy, and des-methoxy benzofuran analogs to construct a complete methoxy positional SAR matrix [1]. The ACS Omega (2024) MAO-B inhibitor study demonstrated that methoxy position on the benzofuran ring modulates IC50 values by approximately 2-fold (range: 0.75–1.69 μM), and similar positional effects are anticipated for kinase and cytotoxicity endpoints [2]. Procurement specifications for CAS 921567-42-2 in this context must confirm 7-methoxy regiochemistry (validated by ¹H NMR: characteristic upfield shift of the methoxy singlet and benzofuran C-4 proton coupling pattern) to distinguish it from the 5-methoxy and 6-methoxy isomers [3]. This SAR expansion strategy is most valuable for academic medicinal chemistry groups and early-stage drug discovery programs seeking to establish comprehensive structure-activity relationships for the thiazolylbenzofuran phenotype [4].

Quote Request

Request a Quote for N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.